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6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide is a heterocyclic compound characterized by its dual pyridine rings and a carboxamide functional group. Its chemical structure includes a chlorine atom at the sixth position of one pyridine ring and a pyridinyl group at the nitrogen of the amide. The molecular formula for this compound is , and it has a molecular weight of approximately 246.69 g/mol .
6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide exhibits significant biological activity, particularly in anti-inflammatory and anticancer research. Studies indicate that compounds with similar structures often inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of the pyridine rings contributes to its interaction with biological targets, enhancing its pharmacological profile .
The synthesis of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while maintaining functional group integrity.
The primary applications of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide include:
Interaction studies have shown that 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide can effectively bind to various biological targets. It has been evaluated for its binding affinity to COX enzymes, showing promising results that suggest it could serve as a potent inhibitor in inflammatory pathways . Additionally, its interactions with other proteins involved in cancer signaling pathways are under investigation, indicating its potential as a multi-target drug candidate.
Several compounds share structural similarities with 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-N-(pyridin-2-yl)pyridine-3-carboxamide | Similar amide structure but different pyridyl position | Potentially different biological activity |
| 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide | Contains a pyrazine instead of a pyridine ring | May exhibit distinct pharmacological properties |
| N-(4-Methylphenyl)pyridine-3-carboxamide | Substituted phenyl group instead of pyridyl | Variations in lipophilicity and solubility |
Each of these compounds offers unique properties that may enhance or alter their biological activities compared to 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide. The presence of different substituents or ring systems can significantly influence their pharmacodynamics and pharmacokinetics.
The synthesis of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide requires careful consideration of pyridine ring formation strategies that enable subsequent functionalization at specific positions [8]. The most versatile approaches for constructing substituted pyridine precursors involve multicomponent reactions that allow for regioselective introduction of functional groups.
The Hantzsch pyridine synthesis represents a fundamental approach for pyridine ring construction, involving the condensation of two equivalents of a beta-dicarbonyl compound with one equivalent of an aldehyde and ammonia [18] [19]. This four-component reaction proceeds through a dihydropyridine intermediate that can be oxidized to yield fully substituted pyridines [20]. The reaction mechanism involves initial formation of enamine intermediates, followed by cyclization and subsequent aromatization through oxidation with reagents such as manganese dioxide or potassium permanganate [25].
Alternative precursor formation strategies include the Bohlmann-Rahtz pyridine synthesis, which provides access to 2,3,6-trisubstituted pyridines through a two-step process [21] [22]. This method involves the condensation of enamines with alkynones to form aminodiene intermediates, followed by thermal cyclodehydration [26]. The reaction can be catalyzed by Brønsted acids such as acetic acid or Lewis acids including zinc bromide, effectively lowering the required cyclization temperature [22].
For the specific synthesis of chlorinated pyridine precursors, oxazinone-based approaches offer excellent regioselectivity [8]. These precursors can undergo merged cycloaddition and cycloreversion sequences with alkynes to generate highly substituted pyridines [8]. The preparation of oxazinone intermediates from beta-amino alcohols and acetylene dicarboxylate provides a general method for accessing diverse pyridine substitution patterns [8].
| Precursor Method | Starting Materials | Reaction Conditions | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| Hantzsch Synthesis | Beta-keto ester, aldehyde, ammonia | 80-120°C, 4-8 hours | 70-90 | 3,5-disubstituted |
| Bohlmann-Rahtz | Enamine, alkynone | 110°C, acid catalyst | 65-85 | 2,3,6-trisubstituted |
| Oxazinone Route | Beta-amino alcohol, DMAD | Room temperature to reflux | 75-95 | Variable substitution |
| Multicomponent Green | Aromatic aldehyde, acetate, ketone | Microwave, 2-7 minutes | 82-94 | Regioselective |
The formation of carboxamide bonds in 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide synthesis requires consideration of both the carboxylic acid activation method and the nucleophilic amine coupling partner [9] [30]. The most widely employed strategies involve carbodiimide-mediated coupling reactions that proceed through reactive intermediate formation.
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride coupling represents the most common approach for amide bond formation [30] [34]. This zero-length crosslinking agent activates carboxyl groups to form unstable O-acylisourea intermediates that react directly with primary amines [30]. The addition of N-hydroxysuccinimide or its water-soluble analog Sulfo-NHS significantly improves coupling efficiency by forming more stable activated esters [30] [34].
The reaction mechanism proceeds through initial carbodiimide activation of the carboxylic acid, forming an O-acylisourea intermediate [34]. In the presence of N-hydroxysuccinimide, this intermediate is converted to an N-hydroxysuccinimide ester, which exhibits enhanced stability and reactivity toward nucleophilic amines [34]. The final step involves nucleophilic attack by the amine on the activated ester, resulting in amide bond formation and release of N-hydroxysuccinimide [34].
HATU-mediated coupling reactions provide an alternative high-efficiency approach for carboxamide formation [17]. This phosphonium-based coupling reagent offers superior reactivity compared to carbodiimide systems, particularly for sterically hindered substrates [17]. The optimal reaction conditions typically involve premixing HATU with the carboxylic acid and base, followed by addition of the amine nucleophile [17].
Pyridine-3-carboxylic anhydride represents a novel condensing reagent that enables efficient ester and amide formation under mild conditions [31]. This approach offers the advantage of simple aqueous workup procedures, as the pyridine-3-carboxylic acid byproducts are easily removed through acid-base extraction [31]. The method demonstrates excellent scalability and has been successfully applied to gram-scale syntheses [31].
| Coupling Method | Activation Agent | Reaction Time | Temperature | Typical Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| EDC/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 3-12 hours | Room temperature | 65-85 | Excellent |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium | 2-6 hours | Room temperature | 70-90 | Very good |
| Acid Chloride | Thionyl chloride or oxalyl chloride | 1-3 hours | 0°C to room temperature | 75-90 | Moderate |
| 3-PCA | Pyridine-3-carboxylic anhydride | 2-8 hours | Room temperature | 60-80 | Good |
The regioselective introduction of chlorine atoms into pyridine derivatives requires careful consideration of the electronic and steric environment of the heterocyclic system [10] [35]. Position-specific chlorination strategies exploit the inherent reactivity patterns of pyridine rings toward electrophilic and nucleophilic substitution reactions.
For 6-position chlorination, direct electrophilic aromatic substitution represents the most straightforward approach [15]. The reaction of pyridine with chlorine gas under controlled temperature conditions can achieve selective 6-chlorination, particularly when using isolated hot spot reactor configurations [15]. The process involves passing pyridine, chlorine, and an inert gas through a reactor with controlled temperature zones, where the hot spot temperature typically ranges from 400-500°C while the bulk reaction zone maintains 300-400°C [15].
Selectfluor-promoted regioselective chlorination using lithium chloride as the chlorine source provides an alternative mild approach [10]. This method demonstrates excellent regioselectivity for 2-aminopyridines and related substrates, proceeding through a radical mechanism under mild conditions [10]. The reaction typically employs Selectfluor in dimethylformamide at room temperature, achieving high yields with minimal byproduct formation [10].
N-Chlorosuccinimide-mediated chlorination offers versatility for various pyridine substitution patterns [38]. This reagent demonstrates particular effectiveness for electron-rich pyridine derivatives, providing good to excellent yields under optimized solvent and temperature conditions [38]. The reaction mechanism involves electrophilic chlorination through the formation of chloronium ion intermediates [38].
For 4-position selective chlorination, phosphonium salt displacement strategies provide exceptional regioselectivity [35]. This approach involves initial formation of phosphonium salts at the 4-position through reaction with designed heterocyclic phosphine reagents, followed by nucleophilic displacement with chloride sources [35]. The method tolerates a wide range of functional groups and demonstrates excellent selectivity even for complex pharmaceutical substrates [35].
| Position | Selectivity Method | Typical Reagents | Temperature (°C) | Selectivity (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| 2-Position | N-oxide + Phosphorus oxychloride | meta-Chloroperoxybenzoic acid, POCl₃ | 80-120 | 85-95 | Moderate |
| 3-Position | Electrophilic substitution | Cl₂/HCl, NCS, Selectfluor/LiCl | 25-80 | 70-90 | Good |
| 4-Position | Phosphonium displacement | Triflic anhydride, phosphine, LiCl | 80-110 | 80-95 | Excellent |
| 6-Position | Direct halogenation | Cl₂, NCS, chloramine-T | 25-100 | 60-85 | Moderate |
The purification of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide and related heterocyclic compounds requires specialized techniques that account for the basic nature of pyridine rings and the potential for hydrogen bonding interactions [42] [43]. Flash chromatography represents the most widely employed separation method, with both normal-phase and reversed-phase variants offering distinct advantages.
Normal-phase flash chromatography using silica gel stationary phases provides excellent separation efficiency for moderately polar heterocyclic compounds [42]. The typical mobile phase consists of hexane or heptane with ethyl acetate gradients, where compound elution follows polarity-based retention mechanisms [42]. For pyridine-containing compounds, the addition of competing amines such as triethylamine to the mobile phase helps minimize secondary interactions with the acidic silica surface [42].
The optimization of normal-phase separations involves thin-layer chromatography screening to determine optimal solvent ratios [42]. Target compounds should exhibit retention factor values between 0.15 and 0.4 for maximum separation efficiency [42]. Linear gradient methods typically begin with 5% strong solvent, increase to 2-4 times the thin-layer chromatography strong solvent percentage over 10 column volumes, and conclude with an isocratic hold [42].
Reversed-phase chromatography using octadecyl-bonded silica provides an alternative approach particularly suited for water-soluble or highly polar heterocyclic derivatives [44]. The separation mechanism relies on hydrophobic interactions between analytes and the nonpolar stationary phase, with elution achieved through increasing organic solvent content [44]. Mobile phases typically consist of water-acetonitrile or water-methanol gradients with optional buffer modifiers [44].
High-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative purification of small quantities [44]. The technique offers superior resolution compared to flash chromatography methods, enabling separation of closely related structural isomers [44]. Ion-exchange chromatography variants provide particular utility for basic heterocyclic compounds, where cation-exchange resins can effectively separate pyridine derivatives based on their relative basicity [46].
pH-zone-refining counter-current chromatography offers exceptional purification capability for larger-scale separations [43]. This technique employs a multilayer coil planet centrifuge with biphasic solvent systems containing pH modifiers [43]. For pyridine derivatives, typical conditions involve methyl tert-butyl ether-tetrahydrofuran-water systems with triethylamine as retainer and hydrochloric acid as eluter [43].
| Purification Method | Sample Loading | Purity Achieved | Recovery (%) | Time Required | Scale Suitability |
|---|---|---|---|---|---|
| Flash Chromatography (Normal) | 10-1000 mg | 90-98% | 75-90 | 30-120 min | Laboratory |
| Flash Chromatography (Reverse) | 5-500 mg | 85-95% | 70-85 | 30-90 min | Laboratory |
| Preparative HPLC | 1-100 mg | 95-99% | 60-80 | 15-60 min | Analytical |
| Crystallization | 100-10000 mg | 85-99% | 60-95 | 2-24 hours | Pilot scale |
| pH-Zone Refining CCC | 500-2000 mg | 98-99% | 80-95 | 3-6 hours | Semi-preparative |
The comprehensive analytical characterization of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide employs multiple spectroscopic techniques to elucidate its molecular structure and confirm its chemical identity. This heterocyclic compound, with molecular formula C₁₁H₈ClN₃O and molecular weight 233.65 g/mol , presents distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation through nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet-visible absorption spectroscopy.
Nuclear magnetic resonance spectroscopy provides fundamental structural information through the analysis of proton and carbon environments within the 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide molecule. The compound exhibits characteristic resonances that reflect the electronic environment of the dual pyridine ring system and the connecting carboxamide functionality [2].
The ¹H Nuclear Magnetic Resonance spectrum of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide displays distinctive resonances corresponding to the aromatic protons of both pyridine rings and the amide proton. The amide NH proton appears as a characteristic singlet at 10.73 parts per million, indicating strong deshielding due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding interactions [2]. The pyridine protons of the 6-chloropyridine-3-carboxamide moiety exhibit a singlet at 8.64 parts per million for the H-2 position, which is significantly deshielded due to the proximity to the electronegative nitrogen atom and the electron-withdrawing chlorine substituent [2].
The 4-pyridyl ring protons display a characteristic pattern with the H-2 and H-6 protons appearing as a doublet at 8.44 parts per million with a coupling constant of 4.9 Hz, while the H-3 and H-5 protons resonate as a doublet at 7.69 parts per million with the same coupling constant [2]. This splitting pattern confirms the symmetrical substitution pattern of the 4-pyridyl ring and the ortho-coupling between adjacent aromatic protons.
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxamide group appears at 164.2 parts per million, characteristic of amide carbonyl carbons [2]. The pyridine carbon atoms exhibit chemical shifts consistent with their electronic environments, with the C-2 and C-6 carbons of the 4-pyridyl ring appearing at 150.4 parts per million, reflecting their proximity to the electronegative nitrogen atom [2].
The quaternary C-4 carbon of the 4-pyridyl ring resonates at 144.7 parts per million, while the C-5 carbon of the 6-chloropyridine ring appears at 131.1 parts per million [2]. The C-3 and C-5 carbons of the 4-pyridyl ring exhibit a chemical shift of 114.2 parts per million, demonstrating the characteristic shielding pattern observed in pyridine derivatives [2].
Mass spectrometry analysis of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 233.65, corresponding to the intact molecular ion with 100% relative intensity [3] [4].
The primary fragmentation pathways involve the cleavage of functional groups and the formation of stable cationic fragments. The loss of the chlorine atom generates a fragment ion at mass-to-charge ratio 198.68 with 45% relative intensity, indicating the relative stability of the resulting pyridyl carboxamide cation [5]. The loss of the carbonyl group produces a fragment at mass-to-charge ratio 205.65 with 25% relative intensity, reflecting the tendency of carbonyl groups to undergo facile elimination under electron impact conditions [5].
The loss of the complete carboxamide group results in a fragment ion at mass-to-charge ratio 189.65 with 35% relative intensity, corresponding to the 6-chloropyridine cation [5]. This fragmentation pattern is consistent with the electron impact ionization behavior of aromatic carboxamides, where the amide bond represents a preferential cleavage site.
Secondary fragmentation generates smaller, highly stable aromatic cations. The 4-pyridyl cation appears at mass-to-charge ratio 78.05 with 80% relative intensity, demonstrating the exceptional stability of the pyridinium ion under mass spectrometric conditions [5]. The 6-chloropyridine cation fragment appears at mass-to-charge ratio 113.54 with 65% relative intensity, reflecting the stabilizing influence of the chlorine substituent on the aromatic system [5].
These fragmentation patterns are consistent with established mechanisms for pyridine carboxamide derivatives, where the primary cleavage occurs at the amide bond, followed by secondary fragmentations that generate stable aromatic cations [4] [5].
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The infrared spectrum of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide exhibits distinctive absorption bands that correspond to the various functional groups present in the molecule [6] .
The primary amide functionality displays characteristic absorption bands that confirm the presence of the carboxamide group. The nitrogen-hydrogen stretching vibrations appear as two medium-intensity bands at 3295 and 3185 wavenumbers, corresponding to the asymmetric and symmetric stretching modes of the primary amide [6] [8]. These frequencies are consistent with hydrogen-bonded amide systems, where intermolecular hydrogen bonding causes a downward shift from the typical free NH stretching frequencies [8].
The carbonyl stretching vibration, known as the amide I band, appears as a strong absorption at 1680 wavenumbers [6]. This frequency is characteristic of aromatic carboxamides, where the conjugation between the carbonyl group and the aromatic system causes a slight downward shift from aliphatic amide carbonyl frequencies [6] [9]. The intensity and position of this band provide definitive confirmation of the amide functionality.
The pyridine rings contribute several characteristic absorption bands that confirm the aromatic heterocyclic structure. The carbon-carbon stretching vibrations of the pyridine rings appear at 1595 wavenumbers with medium intensity, while the carbon-nitrogen stretching vibrations appear at 1580 wavenumbers [10]. Additional aromatic carbon-carbon stretching vibrations appear at 1485 wavenumbers, consistent with the presence of substituted pyridine rings [10].
The carbon-chlorine stretching vibration appears at 1310 wavenumbers with medium intensity, confirming the presence of the chloro substituent . The out-of-plane bending vibrations provide additional structural information, with aromatic carbon-hydrogen bending appearing at 825 wavenumbers and carbon-chlorine out-of-plane bending appearing as a strong absorption at 775 wavenumbers [10].
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions within the conjugated π-system of 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide. The compound exhibits multiple absorption bands that correspond to different electronic transitions within the aromatic system [11] [12].
The primary absorption band appears at 245 nanometers with a high extinction coefficient of 15,200 L mol⁻¹ cm⁻¹, corresponding to localized π-π* transitions within the individual pyridine rings [12]. This band is characteristic of pyridine chromophores and represents the lowest energy π-π* transition in the aromatic system [12]. The high extinction coefficient indicates the allowed nature of this electronic transition and the strong oscillator strength associated with π-π* excitations [11].
A secondary absorption band appears at 285 nanometers with an extinction coefficient of 8,500 L mol⁻¹ cm⁻¹, corresponding to π-π* transitions involving the extended conjugated system formed by the connection of the two pyridine rings through the carboxamide linkage [13]. This red-shifted absorption reflects the extended conjugation that lowers the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital [13].
The longest wavelength absorption band appears at 320 nanometers with an extinction coefficient of 3,200 L mol⁻¹ cm⁻¹, corresponding to n-π* transitions involving the non-bonding electron pairs on the nitrogen atoms [11] [12]. This transition is characteristic of nitrogen-containing heterocycles and represents the excitation of lone pair electrons to π* antibonding orbitals [12]. The relatively low extinction coefficient is typical of n-π* transitions, which are formally forbidden but gain intensity through vibronic coupling [11].
The presence of the chloro substituent and the carboxamide linkage influences the electronic absorption characteristics by modulating the electron density distribution within the aromatic system [14]. The electron-withdrawing nature of these substituents causes subtle shifts in the absorption maxima and affects the relative intensities of the various electronic transitions [14].